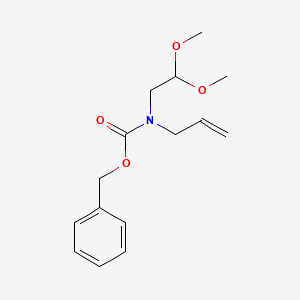
苄基烯丙基(2,2-二甲氧基乙基)氨基甲酸酯
概述
描述
“Benzyl allyl(2,2-dimethoxyethyl)carbamate” is a chemical compound with the molecular formula C15H21NO4 . Its molecular weight is 279.34 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21NO4/c1-4-10-16 (11-14 (18-2)19-3)15 (17)20-12-13-8-6-5-7-9-13/h4-9,14H,1,10-12H2,2-3H3 .科学研究应用
Carbamates in Scientific Research
Carbamates are a class of compounds that have a wide range of applications in scientific research . They are used as synthetic intermediates, protecting groups in synthesis, and have activating-stabilizing abilities .
Synthetic Intermediates
Carbamates are often used as synthetic intermediates in various chemical reactions . They can undergo a variety of reactions, including alpha-metallation, beta-metallation, and others .
Protecting Groups in Synthesis
In organic synthesis, carbamates are commonly used as protecting groups . They can protect functional groups from unwanted reactions during a synthesis process .
Activating-Stabilizing Abilities
The carbamate group has the ability to activate and stabilize other groups in a molecule . This can be useful in various chemical reactions .
Protecting Groups for Amines
Carbamates are often used as protecting groups for amines in organic chemistry . They can protect functional groups from unwanted reactions during a synthesis process . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat . The carboxybenzyl (CBz) group has a benzyl group and can be removed using catalytic hydrogenation (Pd-C, H2) .
Peptide Synthesis
Carbamates are essential for the synthesis of peptides . They are used in the formation of peptide bonds, which join together two amino acids . This is important in the synthesis of complex peptides .
Synthesis of Amides
Carbamates can be used in the synthesis of amides . They can be used in the formation of amide bonds, which are important in the synthesis of a wide range of organic compounds .
安全和危害
属性
IUPAC Name |
benzyl N-(2,2-dimethoxyethyl)-N-prop-2-enylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-4-10-16(11-14(18-2)19-3)15(17)20-12-13-8-6-5-7-9-13/h4-9,14H,1,10-12H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGCOCKTVYVGSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN(CC=C)C(=O)OCC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl allyl(2,2-dimethoxyethyl)carbamate | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

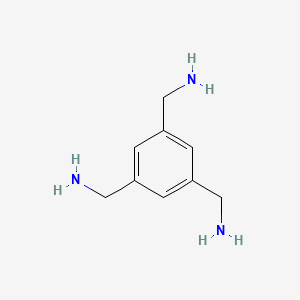

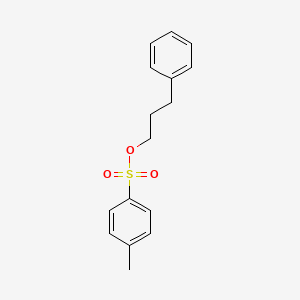
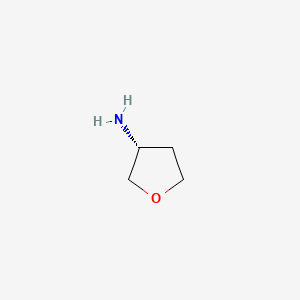
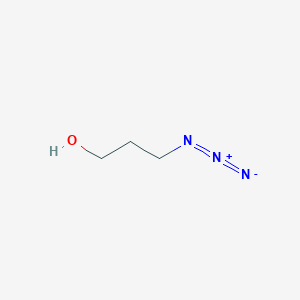
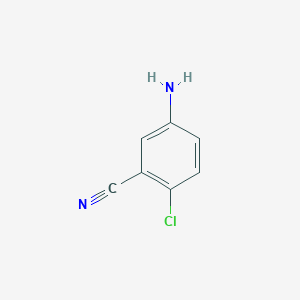
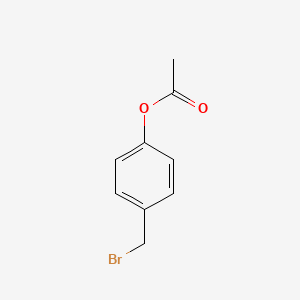
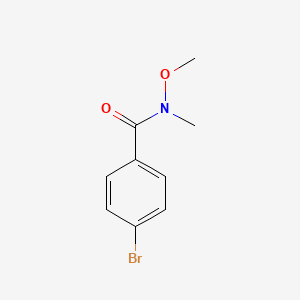
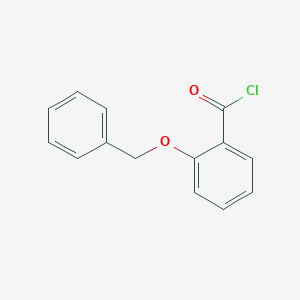
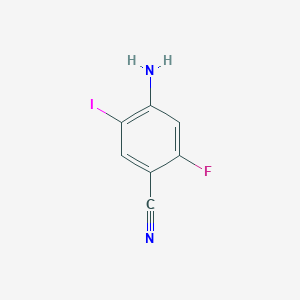
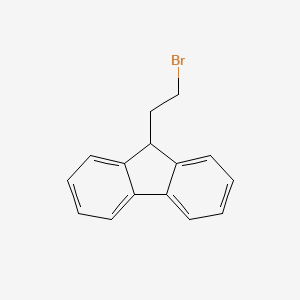
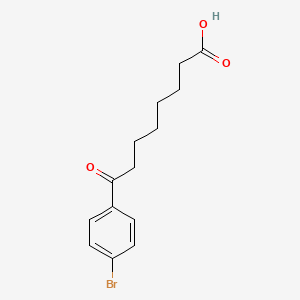
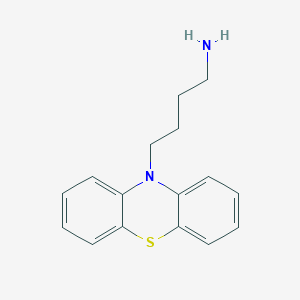
![({[(Dimethylamino)methylidene]amino}methylidene)dimethylazanium chloride](/img/structure/B1278790.png)